Gel-to-Fluid Phase Transition Temperature: DPPS (C16:0) vs. DMPS (C14:0) — A Direct DSC Comparison
The gel-to-fluid phase transition temperature (Tm) of fully hydrated DPPS bilayers is 54°C at neutral pH, compared to 36°C for its C14:0 analog dimyristoylphosphatidylserine (DMPS) under identical conditions (J = 0.1). Upon protonation of the serine carboxyl group (pK₂ᵃᵖᵖ = 5.5), DPPS Tm increases to 62°C, while DMPS Tm increases to only 44°C [1]. This 18°C offset at neutral pH and a maintained ~18°C offset upon protonation establish DPPS as providing a substantially wider gel-phase operational temperature window. The data were obtained by differential scanning calorimetry (DSC) and spin-label measurements on fully hydrated multilamellar dispersions [2].
| Evidence Dimension | Gel-to-fluid phase transition temperature (Tm) at neutral pH, fully hydrated |
|---|---|
| Target Compound Data | DPPS Tm = 54°C (neutral pH, J = 0.1); increases to 62°C upon carboxyl protonation at pK₂ᵃᵖᵖ 5.5 |
| Comparator Or Baseline | DMPS (dimyristoylphosphatidylserine, C14:0): Tm = 36°C (neutral pH, J = 0.1); increases to 44°C upon carboxyl protonation |
| Quantified Difference | DPPS Tm is 18°C higher than DMPS at neutral pH; the 18°C offset is maintained through the carboxyl protonation range |
| Conditions | Fully hydrated PS bilayers, ionic strength J = 0.1; DSC and spin-label measurements (Cevc et al., 1981, Biochemistry) |
Why This Matters
A higher Tm ensures DPPS bilayers remain in the rigid gel phase at physiological and elevated experimental temperatures (30–50°C), a prerequisite for applications requiring stable, low-permeability membranes, whereas DMPS would already be in the fluid phase under the same conditions, altering drug retention, protein binding, and mechanical properties.
- [1] Cevc, G., Watts, A., & Marsh, D. (1981). Titration of the phase transition of phosphatidylserine bilayer membranes. Effects of pH, surface electrostatics, ion binding, and head-group hydration. Biochemistry, 20(17), 4955–4965. DOI: 10.1021/bi00520a023 View Source
- [2] CPRiL Database Entry for PMID 6271176. Compound: dipalmitoylphosphatidylserine. Retrieved from CPRiL, University of Freiburg. View Source
